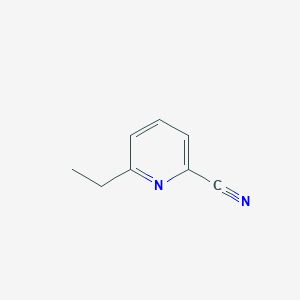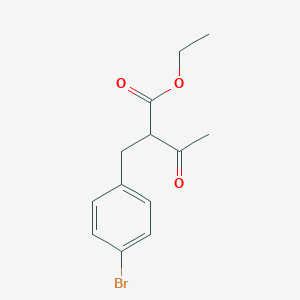
Ethyl 2-(4-bromobenzyl)-3-oxobutanoate
Übersicht
Beschreibung
Ethyl 2-(4-bromobenzyl)-3-oxobutanoate, also known as 4-bromobenzyl ethyl 3-oxobutanoate, is an organic compound used in a variety of scientific research applications. It is a colorless solid that is insoluble in water and soluble in most organic solvents. It is a versatile compound that can be applied in a variety of ways, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a research tool in biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Ethyl 2-(4-bromobenzyl)-3-oxobutanoate and related compounds have been a subject of interest in organic chemistry, particularly in the synthesis and structural analysis of various organic compounds. For example, a study by Kariyappa et al. (2016) synthesized a similar compound, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, using a Knoevenagel condensation reaction. This process involved the reaction of 4-methylbenzaldehyde and ethyl acetoacetate, resulting in a compound characterized by NMR, mass spectra, and X-ray diffraction studies (Kariyappa et al., 2016). Similar synthesis and structural analysis methods are applicable to this compound.
Antimicrobial Activities
Compounds structurally related to this compound have been explored for their antimicrobial properties. Kumar et al. (2016) synthesized ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, another analogous compound, and evaluated its antifungal and antimicrobial susceptibilities. The synthesized molecule was analyzed through spectral studies and confirmed via X-ray diffraction (Kumar et al., 2016). This indicates the potential of this compound in similar applications.
Chemical Reactions and Derivatives
This compound can also be a precursor in various chemical reactions. For instance, Kato and Kimura (1979) explored the reaction of ethyl 4-bromo-3-oxobutanoate with benzene in the presence of aluminum chloride, yielding various products like ethylbenzene and 3-phenylbutanoic acid (Kato & Kimura, 1979). This study highlights the reactivity of this compound and its potential for creating diverse chemical derivatives.
Antioxidant Properties
Another application of this compound and its derivatives could be in the field of antioxidant research. For example, compounds like ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate, which are structurally related to this compound, have been investigated for their antioxidant properties. Stanchev et al. (2009) measured the activity of various 4-hydroxycoumarin derivatives, one of which was synthesized using a similar compound to this compound, indicating potential antioxidant applications (Stanchev et al., 2009).
Enzymatic Reduction Studies
This compound can also be used in studies involving enzymatic reductions. For instance, Sundby et al. (2003) conducted enantioselective reductions of ethyl 3-oxobutanoates, including ethyl 4-bromo-3-oxobutanoate, using fermenting cells of Geotrichum candidum. They observed different enantiomeric excess and configurations depending on the reaction conditions, suggesting the potential for research into chiral synthesis and enzyme specificity using compounds like this compound (Sundby et al., 2003).
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
Ethyl 2-(4-bromobenzyl)-3-oxobutanoate likely undergoes reactions at the benzylic position, which is a common characteristic of compounds with a benzyl group . This compound might undergo nucleophilic substitution reactions, where a nucleophile attacks the carbon at the same time that the bromine atom leaves, forming a relatively stable leaving group .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme temperatures or pH levels might denature the compound or its targets, thereby affecting its efficacy .
Biochemische Analyse
Biochemical Properties
Ethyl 2-(4-bromobenzyl)-3-oxobutanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with enzymes involved in oxidative reactions, where the bromobenzyl group can undergo free radical bromination . This interaction can lead to the formation of reactive intermediates that participate in further biochemical transformations. Additionally, the compound can act as a substrate for nucleophilic substitution reactions, where it interacts with nucleophiles to form new chemical bonds .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the stability of radicals and carbocations, which in turn impacts cellular oxidative stress responses . Furthermore, it has been observed to alter the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile and forms covalent bonds with nucleophilic sites on enzymes and proteins . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and reaction conditions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, leading to the formation of byproducts that may have different biochemical properties . Additionally, long-term exposure to the compound can result in cumulative effects on cellular processes, such as altered gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, the compound can exhibit toxic or adverse effects, such as oxidative stress and cellular damage .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical transformations. The compound can participate in oxidative reactions, where it is metabolized by enzymes such as cytochrome P450 . This interaction can lead to the formation of reactive intermediates that further participate in metabolic processes. Additionally, the compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biochemical effects. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . This interaction can influence the localization and accumulation of the compound within specific cellular compartments, affecting its activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.
Eigenschaften
IUPAC Name |
ethyl 2-[(4-bromophenyl)methyl]-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c1-3-17-13(16)12(9(2)15)8-10-4-6-11(14)7-5-10/h4-7,12H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUNXQLXQNOFMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)Br)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


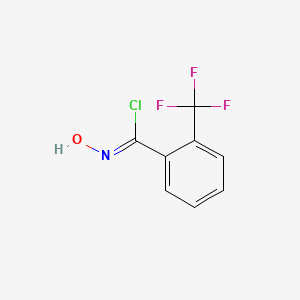
![1-[(Phenoxycarbonyl)oxy]-1H-pyrrole-2,5-dione](/img/structure/B1314145.png)
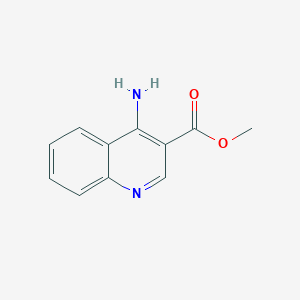
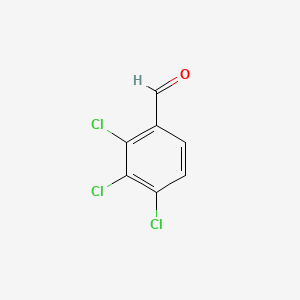

![1,3-Diethyl 2-[(3,4-dichlorophenyl)-methyl]propanedioate](/img/structure/B1314155.png)

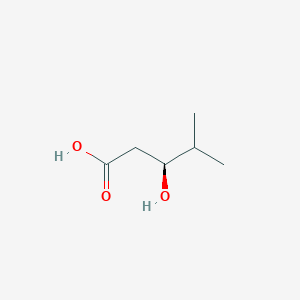
![1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1314163.png)
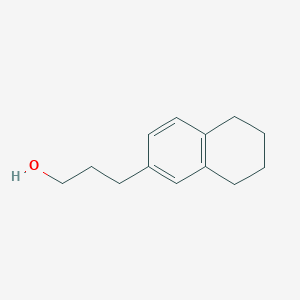
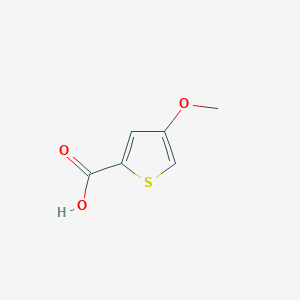
![2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1314169.png)
![1-Oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1314174.png)
